molecular formula C15H22Br2N2O2 B15344918 Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- CAS No. 56266-58-1

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-

Cat. No.: B15344918
CAS No.: 56266-58-1
M. Wt: 422.15 g/mol
InChI Key: NORHZSMKLTXYEU-UHFFFAOYSA-N
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Description

The compound “Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-” is a synthetic acetanilide derivative featuring a 4’-ethoxy group and a bis(2-bromoethyl)amino methyl substituent at the 3’-position. Structural analogs, such as those with methoxy or hydroxyethyl substitutions, offer insights into its comparative properties .

Properties

CAS No.

56266-58-1

Molecular Formula

C15H22Br2N2O2

Molecular Weight

422.15 g/mol

IUPAC Name

N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide

InChI

InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20)

InChI Key

NORHZSMKLTXYEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- typically involves the reaction of acetanilide with bis(2-bromoethyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromoethyl Groups

The bis(2-bromoethyl)amino moiety undergoes S<sub>N</sub>2 reactions due to the electrophilic nature of the β-bromine atoms. Bromine acts as a leaving group, enabling substitution with nucleophiles like amines, thiols, or azides.

Reaction ConditionsNucleophileProductNotes
Aqueous NaOH, 60°COH<sup>−</sup>Bis(2-hydroxyethyl)amino derivativeHydrolysis yields a diol .
NH<sub>3</sub> in EtOHNH<sub>3</sub>Bis(2-aminoethyl)amino derivativeForms a polyamine structure .
NaN<sub>3</sub>, DMFN<sub>3</sub><sup>−</sup>Bis(2-azidoethyl)amino derivativeIntermediate for "click chemistry" .

Mechanism :

  • Bromine’s departure generates a carbocation intermediate, stabilized by the adjacent nitrogen.

  • Nucleophilic attack occurs at the β-carbon, following second-order kinetics .

Hydrolysis of the Acetanilide Group

The acetamide group hydrolyzes under acidic or basic conditions to form 4-ethoxy-3-((bis(2-bromoethyl)amino)methyl)aniline :

C15H21Br2N2O2+H2OH+/OHC13H19Br2N2O+CH3COOH\text{C}_{15}\text{H}_{21}\text{Br}_2\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{13}\text{H}_{19}\text{Br}_2\text{N}_2\text{O} + \text{CH}_3\text{COOH}

Conditions :

  • Acidic : 6M HCl, reflux (yields aniline + acetic acid) .

  • Basic : NaOH/EtOH, 80°C (saponification pathway) .

Electrophilic Aromatic Substitution (EAS)

ElectrophileConditionsProductYield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°CNitro derivativeLow (<20%)
Br<sub>2</sub>/FeBr<sub>3</sub>RTDibrominated productMinimal (steric effects)

Note : The electron-donating ethoxy group activates the ring, but the adjacent substituents reduce accessibility .

Dehydrohalogenation of Bromoethyl Groups

Under strong bases (e.g., KOH/EtOH), the compound undergoes elimination to form alkenes:

-CH2CH2BrBase-CH=CH2+HBr\text{-CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{-CH=CH}_2 + \text{HBr}

Products :

  • Bis(vinyl)amino derivative (major).

  • Monovinyl intermediate (minor, if stepwise) .

Biological Alkylation Potential

While not a synthetic reaction, the bromoethyl groups can alkylate biomolecules (e.g., DNA, proteins) via S<sub>N</sub>2 mechanisms , mimicking nitrogen mustards. This property is under investigation for antitumor applications .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity Difference
Acetanilide, 3'-(bis(2-chloroethyl)amino)ethyl-4'-ethoxy- Cl instead of BrSlower substitution (weaker leaving group).
N-(2-Bromoethyl)-p-toluidineNo acetamideHigher EAS activity (less steric hindrance).

Scientific Research Applications

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetanilide Derivatives

Compound Name 4’-Substituent Amino Substituent Key Structural Features
Target Compound Ethoxy Bis(2-bromoethyl)amino methyl High reactivity due to bromoethyl groups
3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy* Methoxy Bis(2-bromoethyl)amino ethyl Longer ethyl linker; reduced lipophilicity
N-[3-[bis(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide Ethoxy Bis(2-hydroxyethyl)amino Hydroxyethyl groups increase polarity

*Referenced in ; methoxy substitution and ethyl linkage differentiate it from the target compound.

Key Observations :

Methoxy vs. Ethoxy Substitution: The methoxy analog () exhibits slightly lower lipophilicity compared to the ethoxy group in the target compound. This may influence membrane permeability and metabolic stability .

Amino Substituent Variations: Bromoethyl vs. Hydroxyethyl: The target compound’s bromoethyl groups are highly reactive, enabling alkylation of biomolecules (e.g., DNA or proteins), whereas the hydroxyethyl analog () lacks this reactivity, favoring solubility and reduced toxicity . Methyl vs. Ethyl Linkage: The target compound’s methyl linker may confer rigidity, whereas the ethyl linker in the methoxy analog () could increase conformational flexibility .

Physicochemical and Functional Properties

Table 2: Inferred Properties Based on Substituents

Property Target Compound 4’-Methoxy Analog () Hydroxyethyl Analog ()
Reactivity High (alkylating agent) High (alkylating agent) Low (non-alkylating)
Solubility in Water Low (bromoethyl groups) Moderate (methoxy group) High (hydroxyethyl groups)
Toxicity Profile Likely high (mutagenic potential) Similar to target compound Lower (reduced alkylating capacity)

Key Insights :

  • Reactivity : Both bromoethyl-containing compounds (target and methoxy analog) are potent alkylating agents, whereas the hydroxyethyl analog is inert in this context .
  • Solubility : The hydroxyethyl analog’s polar groups enhance aqueous solubility, making it more suitable for formulations requiring hydrophilicity .
  • Metabolism: Acetanilide derivatives are subject to hepatic metabolism (e.g., hydrolysis or oxidation), as seen in classical acetanilide studies ().

Biological Activity

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- includes an acetanilide core with a bis(2-bromoethyl) amino substitution and an ethoxy group at the para position. This structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds related to acetanilide derivatives exhibit significant antimicrobial activity. For instance, the presence of halogenated groups (like bromo) in the structure can enhance antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Acetanilide derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of tubulin polymerization and disruption of microtubule dynamics. This can lead to cell cycle arrest and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AnalgesicPain relief through modulation of opioid receptors

The biological activities of Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- can be attributed to its ability to interact with specific biological targets:

  • Opioid Receptors : Some studies suggest that acetanilide derivatives may modulate opioid receptor activity, providing analgesic effects through pathways that involve endogenous opioids in the central nervous system .
  • Tubulin Inhibition : The compound's structural features may allow it to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various acetanilide derivatives for their anticancer properties. The study demonstrated that compounds with specific substituents exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The most potent derivative induced significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Another investigation focused on the analgesic properties of a related acetanilide compound. In animal models, it was shown to significantly reduce pain responses without the severe side effects commonly associated with traditional opioids, indicating a promising therapeutic profile for pain management .

Q & A

Q. What are the established synthetic routes and purification methods for synthesizing 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-acetanilide?

The compound’s synthesis likely involves bromination and alkylation steps. A validated approach includes:

  • Bromination : Use NaBr and NaOCl in a 95% ethanol and acetic acid mixture under controlled conditions (5°C) to introduce bromoethyl groups .
  • Purification : Recrystallization from solvents like water or ethanol (50% or 95%) to isolate the product. Solvent selection should prioritize minimal solubility at low temperatures, guided by test-tube solubility trials .
  • Safety : Perform reactions in a fume hood due to toxic gas release (e.g., bromine) and corrosive reagents (e.g., acetic acid) .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), bromoethyl (-CH₂Br), and acetanilide backbone protons. For example, the aromatic protons of the acetanilide ring appear as distinct multiplets .
  • High-Performance Liquid Chromatography (HPLC) : Resolve potential impurities using methods adapted from mixed analgesic separations (e.g., C18 columns, UV detection) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound in pharmacological studies?

  • Substituent Variation : Modify the ethoxy or bromoethyl groups and assess changes in biological activity (e.g., cytotoxicity, receptor binding). For example, replacing bromoethyl with methoxyethyl could reduce alkylating potential .
  • Metabolic Profiling : Track metabolites using radiolabeling or LC-MS, as demonstrated in acetanilide metabolism studies (e.g., detection of aniline or hydroxylated derivatives) .
  • Computational Docking : Use DFT calculations to model interactions with target proteins (e.g., enzymes involved in alkylation damage repair) .

Q. How should researchers resolve contradictions in toxicity data, such as discrepancies between in vitro and in vivo models?

  • Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) values across studies. For example, acetanilide’s NOAEL in rats is 7 mg/kg/day, but reprotoxic metabolites (e.g., acetaminophen) may require lower thresholds .
  • Mechanistic Studies : Use in vitro hepatocyte assays to identify metabolic pathways (e.g., cytochrome P450 activation) and cross-validate with in vivo rodent models .
  • Species-Specific Differences : Account for variations in metabolic enzyme expression (e.g., human vs. rat CYP450 isoforms) .

Q. What computational methods are suitable for modeling the compound’s reactivity and environmental mobility?

  • Soil Mobility Prediction : Estimate the soil adsorption coefficient (Koc) using log Kow values. For acetanilide derivatives, experimental Koc values (e.g., 27–38) suggest high mobility, requiring regression models adjusted for bromoethyl substituents .
  • Reactivity Simulations : Apply DFT to predict hydrolysis rates of bromoethyl groups under varying pH conditions .
  • Hydrogen Bonding Analysis : Use crystal structure data (e.g., CCDC 2032776) to model intermolecular interactions affecting stability .

Methodological Notes

  • Experimental Design : For bromination, ensure stoichiometric control of NaOCl to avoid overhalogenation .
  • Data Contradictions : Address conflicting toxicity reports by contextualizing exposure routes (e.g., dermal vs. oral) and metabolite bioactivity .
  • Safety Protocols : Neutralize residual bromine with Na₂S₂O₃ post-reaction to prevent exothermic hazards .

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